5-Bromo-2-trifluoromethylpyridine CAS number 436799-32-5
5-Bromo-2-trifluoromethylpyridine CAS number 436799-32-5
An In-depth Technical Guide to 5-Bromo-2-trifluoromethylpyridine (CAS 436799-32-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(trifluoromethyl)pyridine is a halogenated pyridine (B92270) derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Identified by its CAS number 436799-32-5, this compound's value lies in its unique molecular architecture, which features a pyridine core functionalized with two key groups: a bromine atom and a trifluoromethyl (-CF3) group.[1]
The trifluoromethyl group is highly sought after in drug design as it can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions. This dual functionality allows chemists to construct complex molecular scaffolds, making it an indispensable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.[1]
Chemical and Physical Properties
The fundamental properties of 5-Bromo-2-(trifluoromethyl)pyridine are summarized below. Data has been compiled from various suppliers and databases.
| Property | Value | Citations |
| CAS Number | 436799-32-5 | [2][3][4] |
| Molecular Formula | C₆H₃BrF₃N | [2][3][5] |
| Molecular Weight | 225.99 g/mol | [2][3][6] |
| Appearance | White to almost white crystalline powder | [2][7][8] |
| Melting Point | 39 - 46 °C | [2][5][7][8] |
| Boiling Point | 68-70 °C @ 10 mmHg; 179.1 °C @ 760 mmHg | [2][7] |
| Density | 1.707 ± 0.06 g/cm³ (Predicted) | [2][7] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [9] |
| pKa | -1.80 ± 0.22 (Predicted) | [2][7] |
| InChI Key | RPFAUCIXZGMCFN-UHFFFAOYSA-N | [2][5][7] |
| SMILES | FC(F)(F)c1ccc(Br)cn1 | |
| Storage | Store in a dark place, sealed in a dry, room temperature environment | [2][4][7] |
Spectroscopic Data
Spectroscopic information is crucial for the identification and characterization of the compound.
| Spectrum Type | Data | Citations |
| Mass Spectrometry (MS) | Mass spectrum (MS): 227.28 [M+H]⁺ | [7] |
| Infrared (IR) Spectroscopy | ATR-IR spectrum available from commercial suppliers (Instrument: Bruker Tensor 27 FT-IR) | [6] |
| Other | NMR, HPLC, and LC-MS data are cited as available from various chemical suppliers. | [4] |
Synthesis and Experimental Protocols
The most commonly cited synthesis of 5-Bromo-2-(trifluoromethyl)pyridine involves the trifluoromethylation of a dibrominated pyridine precursor.
Synthesis from 2,5-Dibromopyridine (B19318)
A prevalent method starts from 2,5-dibromopyridine, using a copper(I) iodide catalyst and a trifluoromethylating agent.[2][7]
Experimental Protocol: Trifluoromethylation
The following protocol is adapted from published synthesis procedures.[2][7]
-
Reaction Setup : To a stirred solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), sequentially add methyl fluorosulfonyldifluoroacetate (5.0 eq.) and cuprous iodide (5.0 eq.).
-
Reaction Conditions : Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate.
-
Purification : Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to afford the crude product. The product can often be used in subsequent steps without further purification.[7]
Chemical Reactivity and Applications
The strategic placement of the bromine and trifluoromethyl groups makes this compound a highly versatile intermediate in synthetic chemistry.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, pivotal for building complex drug candidates.[1]
This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[1][10]
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative procedure adapted from general methods for similar substrates.[11]
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-Bromo-2-(trifluoromethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition : Add an anhydrous organic solvent (e.g., Toluene, 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction Execution : Stir the mixture at an elevated temperature (typically 80-120 °C) for 12-24 hours.
-
Monitoring and Workup : Monitor progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, a crucial transformation in the synthesis of many pharmaceuticals.[1][12]
Regioselective C-4 Deprotonation
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the regioselective deprotonation at the C-4 position using a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can be trapped with various electrophiles, such as carbon dioxide, to introduce new functional groups.[2]
Safety and Handling
5-Bromo-2-(trifluoromethyl)pyridine is classified as a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Type | Information | Citations |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H301 : Toxic if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | [2] |
| Precautionary Statements | P301 + P310 + P330 : IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P302 + P352 : IF ON SKIN: Wash with plenty of water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Personal Protective Equipment (PPE) | Use in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshield). Use a NIOSH/MSHA approved respirator (e.g., type P2 cartridges). | [13] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |
Conclusion
5-Bromo-2-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant applications in pharmaceutical and materials science research. Its capacity to undergo diverse and regioselective chemical transformations, particularly palladium-catalyzed cross-coupling reactions and directed functionalization, makes it a powerful tool for the synthesis of complex, high-value molecules. Proper understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Trifluoromethyl-5-bromopyridine | 436799-32-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 436799-32-5|5-Bromo-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-(trifluoromethyl)pyridine, 97%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2761197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Trifluoromethyl-5-bromopyridine CAS#: 436799-32-5 [m.chemicalbook.com]
- 8. 5-Bromo-2-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 436799-32-5,5-Bromo-2-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
